molecular formula C14H10N2O4S B7774235 3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B7774235
M. Wt: 302.31 g/mol
InChI Key: KXJXGPYNRXVXTR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation . The reaction is carried out in isopropyl alcohol at room temperature, leading to the formation of the desired thiazolopyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis and solvent-free conditions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole and pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the heterocyclic structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole moiety .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its methoxyphenyl group and carboxylic acid functionality contribute to its potential as a versatile pharmacophore in drug design .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-20-9-4-2-8(3-5-9)11-7-21-14-15-6-10(13(18)19)12(17)16(11)14/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXGPYNRXVXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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